Ethyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide
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Overview
Description
Ethyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing atoms of at least two different elements as members of its ring(s).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide typically involves multiple steps. One common method involves the reaction of 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactions and the use of automated systems to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The compound exerts its effects primarily through its action as a dopamine D2 receptor antagonist. By binding to these receptors, it can modulate neurotransmitter activity in the brain, which is crucial for its potential therapeutic effects in treating disorders like schizophrenia and bipolar disorder .
Comparison with Similar Compounds
Similar Compounds
Quetiapine: Another compound in the dibenzo[b,f][1,4]thiazepine class, used as an antipsychotic.
Clozapine: A tricyclic dibenzodiazepine, also used as an antipsychotic.
Uniqueness
Ethyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This uniqueness can potentially lead to different therapeutic profiles and side effect spectra .
Properties
Molecular Formula |
C17H15NO5S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
ethyl 5-methyl-6,11,11-trioxobenzo[b][1,4]benzothiazepine-3-carboxylate |
InChI |
InChI=1S/C17H15NO5S/c1-3-23-17(20)11-8-9-15-13(10-11)18(2)16(19)12-6-4-5-7-14(12)24(15,21)22/h4-10H,3H2,1-2H3 |
InChI Key |
HCLINEKFRHIEMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3C(=O)N2C |
Origin of Product |
United States |
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